molecular formula C8H13NO3 B1459098 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1513302-54-9

5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1459098
CAS No.: 1513302-54-9
M. Wt: 171.19 g/mol
InChI Key: WIFHVMCJQJLZNM-UHFFFAOYSA-N
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Description

“5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1513302-54-9 . Its molecular weight is 171.2 . The IUPAC name for this compound is 3-isopropyl-5-oxopyrrolidine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13NO3/c1-5(2)8(7(11)12)3-6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) . This indicates that the molecule consists of a pyrrolidine ring with a carboxylic acid group and an isopropyl group attached .

Scientific Research Applications

Versatile Scaffold for Novel Compounds

5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid, as part of the pyrrolidine ring structures, is extensively utilized in drug discovery due to its adaptability in synthesizing compounds for treating human diseases. Its saturated scaffold is preferred for efficient pharmacophore space exploration, contributing to stereochemistry and enhancing three-dimensional coverage through "pseudorotation." This review highlights the pyrrolidine ring's bioactive molecules, emphasizing the importance of synthetic strategies and stereogenicity on the biological profile of drug candidates, showcasing its role in designing new compounds with diverse biological activities (Li Petri et al., 2021).

Plant Defense Mechanisms

Pyrroline-5-carboxylate (P5C), a derivative of the pyrrolidine carboxylic acid structure, plays a critical role in plant defense against pathogens. It is involved in both resistance-gene-mediated and non-host resistance, suggesting the structural importance of pyrrolidine derivatives in biological systems beyond human medicine. This study outlines the defense mechanisms facilitated by P5C, indicating the compound's potential utility in enhancing plant resilience against bacterial pathogens through the salicylic acid-dependent pathway and reactive oxygen species (Qamar et al., 2015).

CNS Acting Drugs Potential

The pyrrolidine scaffold, including derivatives like this compound, exhibits a promising foundation for developing novel central nervous system (CNS) acting drugs. Their unique functional groups may serve as lead molecules, indicating the significance of pyrrolidine derivatives in synthesizing compounds with potential CNS activities, ranging from depression and euphoria to convulsion management (Saganuwan, 2017).

Biotechnological Production from Biomass

Exploring biotechnological routes, lactic acid, a compound related to carboxylic acids like this compound, demonstrates the potential of biomass as a source for producing high-value chemicals. Such research underscores the importance of developing sustainable methods for deriving valuable chemicals from renewable resources, hinting at the broader applications of pyrrolidine and its derivatives in green chemistry (Gao et al., 2011).

Biocatalyst Inhibition Insights

Carboxylic acids, like this compound, are explored for their potential as biorenewable chemicals. Understanding their inhibitory effects on microbes used for fermentative production is crucial. This knowledge helps in engineering more robust microbial strains, facilitating the bio-based production of carboxylic acids and their derivatives for industrial applications (Jarboe et al., 2013).

Biochemical Analysis

Biochemical Properties

5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with carbonic anhydrase isoenzymes involves binding to the enzyme’s active site, resulting in inhibition of enzyme activity . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained changes in cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biochemical activity and its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

5-oxo-3-propan-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(2)8(7(11)12)3-6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFHVMCJQJLZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC(=O)NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
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5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
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5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid

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